2-Methylphenyl 3,4,5-trimethoxybenzoate
Description
2-Methylphenyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, where the carboxylic acid group is esterified with 2-methylphenol (o-cresol). The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption, antiproliferative activity, and modulation of calcium signaling . This compound’s structure combines lipophilic aromatic groups (trimethoxybenzene and methylphenyl), which influence its solubility, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2-methylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-11-7-5-6-8-13(11)22-17(18)12-9-14(19-2)16(21-4)15(10-12)20-3/h5-10H,1-4H3 |
InChI Key |
FAICQWUSVMNCPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl vs. Aryl Esters
The biological activity of 3,4,5-trimethoxybenzoate derivatives is highly dependent on the ester substituent. Key comparisons include:
- Alkyl Esters : Butyl and isopentyl esters exhibit moderate potency, with longer alkyl chains (e.g., n-octyl in TMB-8) enhancing membrane permeability for calcium modulation .
- Aryl Esters : Bulky or fused aromatic systems (e.g., 2-methylnaphthalene in compound 11) improve cytotoxic selectivity, likely due to enhanced π-π stacking with biological targets . The 2-methylphenyl group in the target compound balances lipophilicity and steric hindrance, though direct potency data are lacking.
Antiproliferative Effects
- Triazole Derivatives : 2-Aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles inhibit tubulin polymerization (IC₅₀: 0.5–2.0 µM), with αABC angles (~109°) critical for binding .
- Diphenyl vs. Naphthalene Esters : Compound 11 (2-methylnaphthalene) showed 3× higher cytotoxicity than diphenyl analog 12 in oral squamous cell models .
Calcium Signaling Modulation
- TMB-8 : At 30 µM, reduced histamine-induced [Ca²⁺]i elevation by 70% in vascular smooth muscle, indicating voltage-gated calcium channel blockade .
Antimicrobial Activity
- 4-Acetamidophenyl Ester : Exhibited broad-spectrum antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), attributed to hydrogen bonding via the acetamido group .
Physicochemical Properties
- Lipophilicity : Calculated logP values vary widely:
- Thermal Stability : Methyl esters decompose at 274–275°C, while aryl derivatives (e.g., compound 11) show higher thermal stability .
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